molecular formula C21H26O7 B12321020 5-Methoxyisolariciresinol

5-Methoxyisolariciresinol

Cat. No.: B12321020
M. Wt: 390.4 g/mol
InChI Key: ZPRAJLPWRSLALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisolariciresinol typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of hydroxymethyl groups and methoxy groups in a series of reactions to achieve the desired structure. The exact synthetic route can vary, but it often involves multiple steps of hydroxylation and methylation .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the stems of Sinocalamus affinis, followed by purification processes. The extraction is usually done using solvents like ethanol, and the compound is then isolated and purified through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisolariciresinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols .

Scientific Research Applications

5-Methoxyisolariciresinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxyisolariciresinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Uniqueness: 5-Methoxyisolariciresinol is unique due to its specific methoxy group, which contributes to its distinct chemical properties and biological activities. This methoxy group enhances its antioxidant and anti-inflammatory effects compared to other similar lignans .

Properties

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRAJLPWRSLALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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